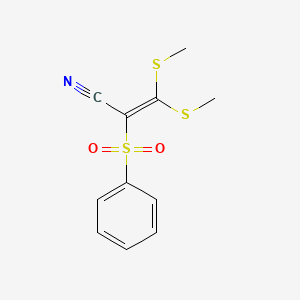
2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves strategies that leverage the reactivity of sulfonyl and methylsulfanyl groups. For example, 2,3-bis(phenylsulfonyl)-1,3-butadiene has been utilized as a substrate in Michael donor/acceptor reactions to synthesize fused cyclopentenes, showcasing the utility of sulfonyl groups in complex organic synthesis (Padwa et al., 1996). Additionally, the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes via a radical relay strategy demonstrates the reactivity of methylsulfanyl groups under photoinduced conditions (Gong et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing benzenesulfonyl and methylsulfanyl groups is characterized by the presence of different types of hydrogen bonds and conformational properties, as observed in 1,2-bis(N-benzenesulfonylamino)benzenes (Kato et al., 2006). These structural features significantly influence the compound's reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of sulfonyl and methylsulfanyl groups facilitates various chemical transformations. For instance, bis(phenylsulfonyl)ethylenes have been shown to act as synthetic equivalents of ethylene 1,2-dipoles, demonstrating their potential in dipolar addition reactions (Lucchi et al., 1984).
Physical Properties Analysis
The physical properties of compounds with benzenesulfonyl and methylsulfanyl groups, such as melting points, solubility, and crystallinity, can be influenced by their molecular structure. The crystal structures of specific compounds reveal the importance of intermolecular interactions, including hydrogen bonding and π-π stacking, in determining these properties (Palani et al., 2006).
Scientific Research Applications
Catalysis and Polymerization
The study by Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. The research highlights the potential of these catalysts in polymer synthesis, where the sulfonate groups play a pivotal role in the polymerization process, yielding high molecular weight polymers with significant comonomer incorporations (Skupov et al., 2007).
Organic Synthesis
Several studies have explored the applications of derivatives of benzenesulfonyl in organic synthesis. Gong et al. (2019) developed a radical relay strategy for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes, emphasizing the efficiency of the photoinduced sulfonylation under mild conditions (Gong et al., 2019). Similarly, Abu-Shanab (2006) worked on synthesizing polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, revealing intricate reaction pathways and the formation of various derivatives with potential applications in drug synthesis and industrial chemistry (Abu-Shanab, 2006).
Inorganic and Coordination Chemistry
The research by Pedrosa et al. (2010) involved the synthesis of dioxomolybdenum complexes bearing chiral non-racemic sulfoxide as ligand. This study demonstrated the structural complexity and potential catalytic applications of these compounds in various chemical transformations (Pedrosa et al., 2010).
Molecular and Structural Chemistry
Kato et al. (2006) studied the crystal structures of bis(N-benzenesulfonylamino)benzenes, highlighting the conformational properties of the sulfonamide moiety and the types of hydrogen bonds observed. This research contributes to the understanding of molecular interactions and the design of molecular materials with specific properties (Kato et al., 2006).
Nanofiltration and Membrane Science
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers and used them to prepare thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in enhancing membrane performance (Liu et al., 2012).
Safety And Hazards
The compound “(2E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile” has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S3/c1-15-11(16-2)10(8-12)17(13,14)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPQOZAHGIFBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973678 |
Source


|
| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
CAS RN |
58092-40-3 |
Source


|
| Record name | Phenylsulfonyl ketenethioacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058092403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

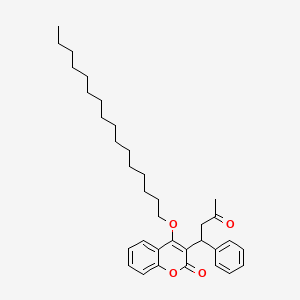

![Benz[a]acridine](/img/structure/B1217974.png)
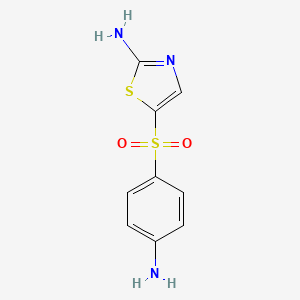
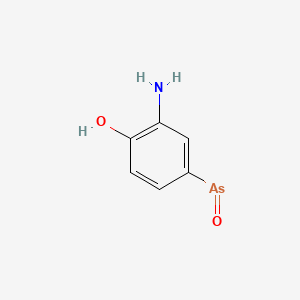

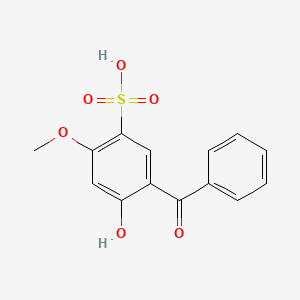

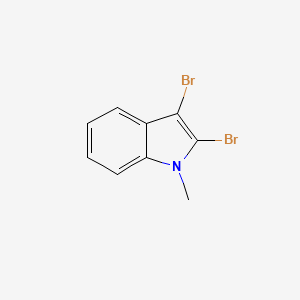
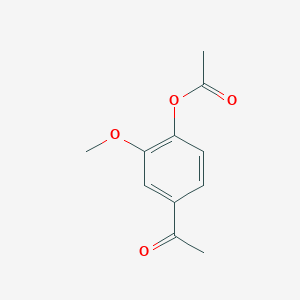
![4-[(S)-((2R,5S)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-methoxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1217985.png)


